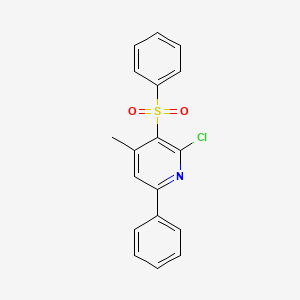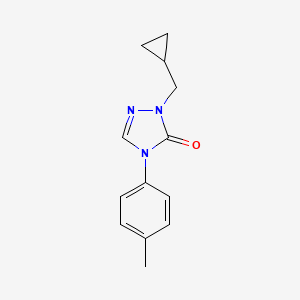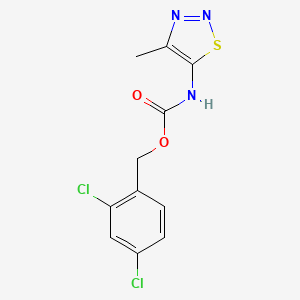
5-Amino-3-chloropyrazine-2-carbonitrile
概要
説明
5-Amino-3-chloropyrazine-2-carbonitrile is a chemical compound with the CAS Number: 34617-65-7 . It has a molecular weight of 154.56 and its IUPAC name is 5-amino-3-chloro-2-pyrazinecarbonitrile . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of methanol with potassium tert-butoxide . This reaction is carried out under reflux conditions for 1 hour . In the second stage, 5-amino-3-chloro-pyrazine-2-carbonitrile is added and the reaction is continued for another 1.5 hours under reflux conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN4/c6-5-3 (1-7)9-2-4 (8)10-5/h2H, (H2,8,10) . This indicates that the compound has a pyrazine ring with chlorine, amino, and carbonitrile substituents.Chemical Reactions Analysis
This compound is a reactant in the syntheses of various derivatives . For instance, it is used in the synthesis of tuberculostatic pyrazine derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 154.56 .科学的研究の応用
Synthesis of Pyrazolo[1,5-a]pyrimidines and Biological Activity
A derivative of 5-Amino-3-chloropyrazine-2-carbonitrile was used in the synthesis of pyrazolo[1,5-a]pyrimidines, exhibiting antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Reactions with Chloroacetyl Chloride
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related compound, smoothly reacts with chloroacetyl chloride, forming derivatives with potential for producing hybrid molecules (Dotsenko et al., 2020).
Synthesis of Pyrazolo[5,1-c][1,2,4]triazines
Another derivative was utilized for synthesizing pyrazolo[5,1-c][1,2,4]triazines, with reported antibacterial and antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
Derivatives of this compound showed photovoltaic properties and were used in the fabrication of organic-inorganic photodiode, enhancing diode parameters (Zeyada et al., 2016).
Anti-Inflammatory Activity
A related compound, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, demonstrated significant anti-inflammatory activity, indicating potential for medical applications (El-Dean et al., 2016).
Synthesis in Deep Eutectic Solvent
6-Amino-2H,4H-pyrano[2,3-с]pyrazole-5-carbonitriles, closely related to this compound, were synthesized in a deep eutectic solvent, highlighting an environmentally friendly synthesis approach (Bhosle et al., 2016).
Green Synthesis of Pyrazoles
5-Aminopyrazole-4-carbonitriles, similar in structure, were synthesized using sodium ascorbate as a safe catalyst, demonstrating an eco-friendly approach to compound synthesis (Kiyani et al., 2018).
Molecular Structure Analysis
The molecular structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, was analyzed, providing insights into the compound's interactions and stability (Fathima et al., 2014).
One-Pot Synthesis Using Recyclable Catalyst
A one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed using a recyclable catalyst in water, emphasizing sustainable chemistry practices (Poonam & Singh, 2019).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .
Mode of Action
The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .
特性
IUPAC Name |
5-amino-3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMXKBMMUXENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B3036423.png)

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)
![2,5-dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3036428.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)

![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)
![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
